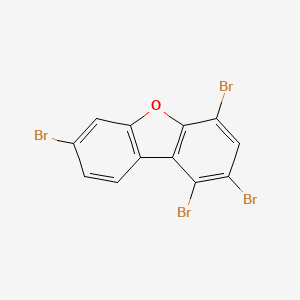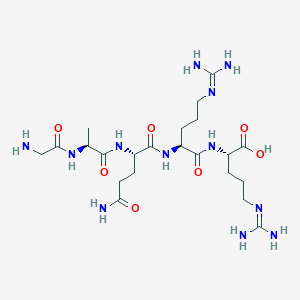![molecular formula C14H15NO6 B12599631 Dimethyl {[(1E)-N-benzoylethanimidoyl]oxy}propanedioate CAS No. 917598-73-3](/img/structure/B12599631.png)
Dimethyl {[(1E)-N-benzoylethanimidoyl]oxy}propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl {[(1E)-N-benzoylethanimidoyl]oxy}propanedioate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. The compound’s molecular formula is C14H15NO5, and it is recognized for its potential in synthetic chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl {[(1E)-N-benzoylethanimidoyl]oxy}propanedioate typically involves the esterification of malonic acid derivatives with benzoyl ethyl imidate. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the compound meets the required specifications for various applications.
化学反応の分析
Types of Reactions
Dimethyl {[(1E)-N-benzoylethanimidoyl]oxy}propanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
科学的研究の応用
Dimethyl {[(1E)-N-benzoylethanimidoyl]oxy}propanedioate has numerous applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of Dimethyl {[(1E)-N-benzoylethanimidoyl]oxy}propanedioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- Dimethyl malonate
- Diethyl malonate
- Methyl benzoylformate
Comparison
Dimethyl {[(1E)-N-benzoylethanimidoyl]oxy}propanedioate is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Compared to similar compounds like dimethyl malonate and diethyl malonate, it offers distinct reactivity and potential for forming complex molecules. Its benzoyl group provides additional sites for chemical modification, making it a versatile compound in synthetic chemistry.
特性
CAS番号 |
917598-73-3 |
|---|---|
分子式 |
C14H15NO6 |
分子量 |
293.27 g/mol |
IUPAC名 |
dimethyl 2-(N-benzoyl-C-methylcarbonimidoyl)oxypropanedioate |
InChI |
InChI=1S/C14H15NO6/c1-9(15-12(16)10-7-5-4-6-8-10)21-11(13(17)19-2)14(18)20-3/h4-8,11H,1-3H3 |
InChIキー |
PQSVVWNGTGWNQW-UHFFFAOYSA-N |
正規SMILES |
CC(=NC(=O)C1=CC=CC=C1)OC(C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-Fluoro-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12599549.png)
![Bis[2-(2-methoxyethoxy)ethyl] L-aspartate](/img/structure/B12599553.png)



![3,3'-(Dodecane-1,12-diyl)bis[5-(pyrrolidin-1-yl)-1,2,4-oxadiazole]](/img/structure/B12599590.png)
![Benzene, 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]-](/img/structure/B12599596.png)
![Acetamide,N-(3-ethoxypropyl)-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12599597.png)

![1-Chloro-2-[2-(2-iodophenyl)ethenyl]benzene](/img/structure/B12599607.png)



![2-[2-(4-methoxyphenyl)ethylcarbamoyl]benzoic Acid](/img/structure/B12599632.png)
